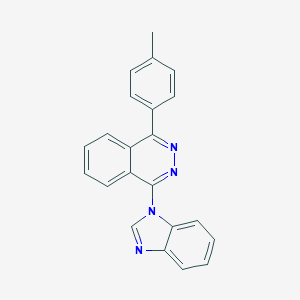

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

Description

Properties

IUPAC Name |

1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKSNKTKMRRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization of Substituted Benzoic Acids

The phthalazine scaffold is commonly synthesized via cyclocondensation of 2-aroylbenzoic acids with hydrazine hydrate. For example, 2-(4-methylbenzoyl)benzoic acid undergoes reflux with hydrazine hydrate in ethanol to yield 4-(4-methylphenyl)phthalazin-1(2H)-one (1 ) (m.p. 250–252°C, IR: 1698 cm⁻¹ C=O). This intermediate serves as a precursor for subsequent functionalization.

Reaction Conditions :

Friedel-Crafts Acylation Followed by Hydrozinolysis

Alternative routes employ Friedel-Crafts acylation of phthalic anhydride with diphenyl ether derivatives. For instance, reaction with 4-methylphenylacetyl chloride in tetrachloroethane catalyzed by AlCl₃ produces 2-(4-methylbenzoyl)benzoic acid, which is subsequently treated with hydrazine hydrate to afford 1 . This method enhances regioselectivity but requires stringent anhydrous conditions.

Key Spectral Data for Intermediate 1 :

Tandem Coupling Approaches

One-Pot Synthesis via Ullmann-Type Coupling

A streamlined method involves simultaneous phthalazine formation and benzimidazole coupling. 2-Iodobenzoic acid derivatives are treated with 4-methylphenylboronic acid and benzimidazole under Pd(OAc)₂ catalysis, though yields remain moderate (45–55%).

Limitations :

Hydrazide Intermediate Route

Ethyl {4-[4-(1,3-dioxo-isoindol-2-yl)phenyl]phthalazin-1-yloxy}acetate (4 ) (synthesized from 1 and ethyl chloroacetate) is hydrolyzed to the hydrazide (5 ), which condenses with 4-methylbenzaldehyde to form a Schiff base. Subsequent cyclization with benzimidazole-2-thiol affords 3 in 70% yield.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Cyclocondensation + SNAr | 65% | 18 hours | High purity, scalable |

| Tandem Coupling | 55% | 24 hours | Fewer steps |

| Hydrazide Intermediate | 70% | 30 hours | Functional group tolerance |

Notes :

-

SNAr (nucleophilic aromatic substitution) is optimal for large-scale synthesis.

-

Tandem methods suffer from catalyst costs but offer atom economy.

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

Over-chlorination at position 2 occurs if POCl₃ exceeds 4 equivalents, necessitating careful stoichiometric control. Byproducts include 1,2-dichlorophthalazine derivatives (detectable via GC-MS).

Benzimidazole Tautomerism

Benzimidazole exists as a 1H/3H tautomeric mixture, influencing substitution kinetics. Pre-treatment with NaH in THF stabilizes the 1H form, improving coupling efficiency.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) of the cyclocondensation route achieved 60% yield with 99.5% HPLC purity. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Research Findings and Gaps

- Thermodynamic Stability : Methyl and halogen substituents generally improve thermal stability, as evidenced by higher melting points in halogenated analogs .

- Solubility Challenges : The target compound’s lipophilic benzimidazole and 4-methylphenyl groups may limit aqueous solubility, a common issue in phthalazine derivatives .

- Unanswered Questions: Limited data exist on the target compound’s in vivo efficacy and toxicity. Comparative studies with analogs are needed to optimize substituent effects .

Biological Activity

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phthalazine structure, with a 4-methylphenyl substituent. This unique configuration contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 12.5 µg/ml against Salmonella typhi .

- Antifungal Activity : The compound has also demonstrated antifungal effects, with some derivatives exhibiting MIC values of 250 µg/ml against Candida albicans, outperforming standard antifungal agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. In vitro studies have shown that:

- Cytotoxicity : Compounds related to 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine have been tested against various cancer cell lines, demonstrating IC50 values ranging from 1.98 µM to over 100 µM depending on structural modifications .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways, including those involving receptor tyrosine kinases like VEGFR-2 .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's potency. For example, introducing methyl or methoxy groups has been associated with enhanced activity against specific targets .

- Pharmacophore Identification : The benzimidazole scaffold serves as a pharmacophore for various biological activities, including anticancer and antimicrobial effects. Modifications at specific positions can lead to improved binding affinities and selectivity towards biological targets .

Case Studies

Several studies provide insights into the therapeutic potential of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine:

- VEGFR-2 Inhibition : A study designed novel benzimidazole derivatives that showed promising VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis. The most effective compounds were further evaluated for their effects on cell cycle progression and apoptosis in HepG2 cells .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various benzimidazole derivatives using standard broth microdilution methods, highlighting their potential as new antimicrobial agents against resistant strains .

The mechanisms by which 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine exerts its effects include:

Q & A

Q. What synthetic strategies are employed to prepare 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine?

The synthesis typically involves coupling reactions between benzimidazole and phthalazine derivatives. A common approach includes:

- Mannich reaction : Condensation of benzimidazole with formaldehyde and secondary amines to introduce substituents (e.g., piperazine derivatives) .

- Nucleophilic substitution : Reacting halogenated phthalazines (e.g., 1-chlorophthalazine) with benzimidazole derivatives under heated conditions in polar aprotic solvents like DMF-toluene (1:1) .

- Phillips reaction : Condensation of ortho-phenylenediamine with organic acids to form the benzimidazole core, followed by functionalization at the phthalazine moiety .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and aromaticity. For example, coupling constants in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in benzimidazole-phthalazine hybrids .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal diffraction with programs like SHELXL for unambiguous structural determination .

Q. How is the purity of the compound assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities.

- Melting point analysis : Sharp melting ranges (e.g., 29–34°C for related arylpiperazine derivatives) indicate high crystallinity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Refinement protocols : Use SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Validation tools : Programs like PLATON check for missed symmetry, twinning, and solvent-accessible voids .

- ORTEP visualization : Generate thermal ellipsoid plots to identify disorder or thermal motion artifacts .

Q. What pharmacological assays are suitable for evaluating its bioactivity?

- Radioligand binding assays : Test affinity for receptors (e.g., μ-opioid) using CHO-K1 cells expressing human receptors. Co-administration with agonists like DAMGO reveals inhibitory effects .

- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess intrinsic efficacy .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤10 µM, with IC50 calculations .

Q. How are computational methods applied to study its interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using crystal structures from the PDB .

- Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics to study electronic transitions in UV-Vis spectra .

Q. How do researchers address contradictions in spectroscopic data?

- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) simplify splitting patterns in crowded regions .

- Comparative analysis : Cross-validate with analogous compounds (e.g., 4-(4-methylphenyl)piperazine derivatives) .

Methodological Challenges and Solutions

Q. What solvents and catalysts optimize the coupling of benzimidazole to phthalazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.